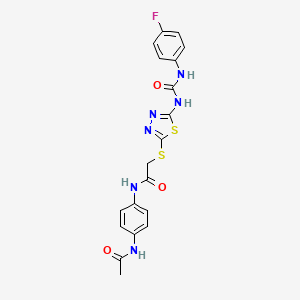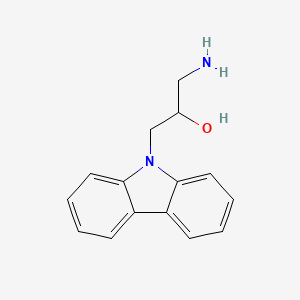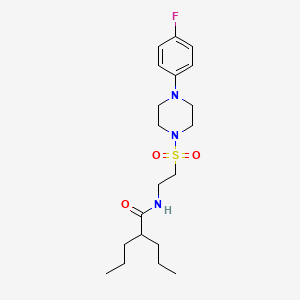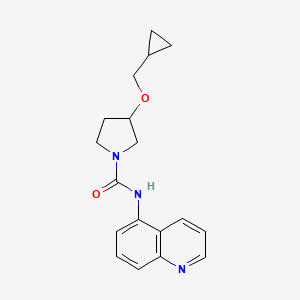
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as isonicotinamide (pyridine-4-carboxamide), are known to exist .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds like trifluoromethylpyridines can be synthesized via a simultaneous vapor-phase reaction . Other pyrimidinamine derivatives have been synthesized using bioisosterism .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure. Pyrimidinamines, for example, have been found to react with alcohols to form esters and with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, isonicotinamide, a similar compound, is soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .科学的研究の応用
Synthesis and Chemical Reactivity
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide is involved in various synthetic pathways, highlighting its versatility in organic synthesis. The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides demonstrates the compound's potential in producing a range of chemical structures by reacting with different amines. This method showcases the adaptability of pyridine carboxamides in synthetic chemistry, providing a foundation for further chemical modifications and applications in material science and drug development (Pan Qing-cai, 2011).
Biological Evaluation for Therapeutic Potential
Research on Schiff’s bases and 2-azetidinones derived from pyridine carboxamides indicates significant antidepressant and nootropic activities, suggesting potential therapeutic applications. The study highlights the importance of the 2-azetidinone skeleton in central nervous system (CNS) activity, underscoring the potential of pyridine carboxamides to serve as bases for developing new CNS-active agents (Asha B. Thomas et al., 2016).
Material Science Applications
The development of new polyamides based on pyridine carboxamides, such as 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, for material science applications showcases another facet of this compound's versatility. These polyamides exhibit promising thermal properties and solubility in polar solvents, indicating their potential for use in advanced material applications, including high-performance polymers (K. Faghihi & Zohreh Mozaffari, 2008).
Antimicrobial Activities
Pyridine carboxamides have been explored for their antimicrobial properties, with derivatives showing significant activity against bacterial and fungal strains. This suggests their potential in the development of new antimicrobial agents, contributing to the ongoing search for novel therapeutic options against resistant microbial species (R. Al-Salahi et al., 2010).
将来の方向性
作用機序
Target of Action
It’s known that chloropyridines are used as intermediates in many chemical reactions , suggesting that they may interact with a variety of molecular targets.
Mode of Action
Chloropyridines, in general, are known to participate in various chemical reactions as intermediates . They can undergo nucleophilic substitution reactions , which could potentially lead to changes in their target molecules.
Biochemical Pathways
Given its potential role as an intermediate in chemical reactions , it may be involved in various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Its solubility in various solvents such as water, ethanol, dmso, methanol, chloroform, and dioxane suggests that it may have good bioavailability.
Result of Action
As an intermediate in chemical reactions , its effects would likely depend on the specific reactions it is involved in and the resulting products.
特性
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-7-10(5-6-14-11)12(16)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYSYSXWDCCEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethyl-2-(methylsulfanyl)-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2895376.png)
![1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B2895378.png)


![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)
![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B2895389.png)
![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)
